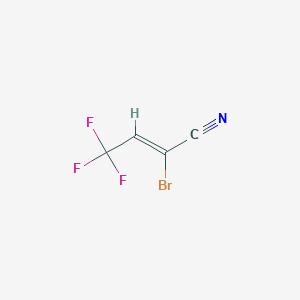

2-Bromo-4,4,4-trifluorocrotononitrile

Description

Properties

IUPAC Name |

(Z)-2-bromo-4,4,4-trifluorobut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H/b3-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUGKXQZOZLYLJ-IWQZZHSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C#N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C#N)\Br)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,4,4-trifluorocrotononitrile can be synthesized by reacting 3,3,3-trifluoro-1-chloropropene with sodium cyanide or potassium cyanide in a polar proton inert solvent under the effect of a phase transfer catalyst and a polymerization inhibitor .

Industrial Production Methods

The industrial production of 2-Bromo-4,4,4-trifluorocrotononitrile involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,4,4-trifluorocrotononitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium cyanide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

Addition Reactions: Reagents such as hydrogen halides and other electrophiles are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted nitriles.

Addition Reactions: Products include addition compounds with electrophiles.

Scientific Research Applications

2-Bromo-4,4,4-trifluorocrotononitrile is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

Drug Discovery: The compound’s unique properties make it a valuable candidate for developing new pharmaceuticals.

Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-4,4,4-trifluorocrotononitrile exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (E)-2-Bromo-4,4,4-trifluorobut-2-enenitrile (and its (Z)-isomer)

- CAS Registry Number : 157735-86-9

- Molecular Formula : C₄HBrF₃N

- Structure : A nitrile-containing alkenyl compound with bromine and trifluoromethyl substituents on a butene backbone.

Key Characteristics: This compound is distinguished by its electron-withdrawing groups (bromine and trifluoromethyl), which enhance its reactivity in substitution and addition reactions.

Comparison with Structurally Similar Compounds

2-Bromo-4,4,4-trifluorobutyric Acid

- CAS : 882050-69-3

- Molecular Formula : C₄H₄BrF₃O₂

- Key Differences : Replaces the nitrile group (-CN) with a carboxylic acid (-COOH), increasing polarity and reducing volatility.

- Toxicity: No specific data, but carboxylic acids generally exhibit lower acute toxicity compared to nitriles, which may release cyanide .

2-Bromo-4'-methoxyacetophenone

2-Bromo-4,6-dinitroaniline

- Structure : Aromatic amine with bromine and nitro groups.

- Key Findings from :

- Comparison: Unlike 2-Bromo-4,4,4-trifluorocrotononitrile, this compound’s aromatic nitro groups contribute to environmental persistence and toxicity in consumer products .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Functional Groups | log Kow | Key Applications |

|---|---|---|---|---|

| 2-Bromo-4,4,4-trifluorocrotononitrile | C₄HBrF₃N | Nitrile, Br, CF₃ | N/A | Organic synthesis |

| 2-Bromo-4,4,4-trifluorobutyric Acid | C₄H₄BrF₃O₂ | Carboxylic acid, Br, CF₃ | N/A | Discontinued (Lab use) |

| 2-Bromo-4'-methoxyacetophenone | C₉H₈BrO₂ | Acetophenone, Br, OCH₃ | 2.1 | Dyes/fragrances |

| 2-Bromo-4,6-dinitroaniline | C₆H₄BrN₃O₄ | Aromatic amine, Br, NO₂ | N/A | Textile dyes |

Table 2: Regulatory and Toxicological Data

| Compound | REACH Compliance | Toxicity Profile |

|---|---|---|

| 2-Bromo-4,4,4-trifluorocrotononitrile | No data | Potential cyanogenic hazard (nitrile) |

| 2-Bromo-4,4,4-trifluorobutyric Acid | No data | Low acute toxicity (carboxylic acid) |

| 2-Bromo-4'-methoxyacetophenone | Compliant with Annex XIII | Skin irritant (ECHA) |

| 2-Bromo-4,6-dinitroaniline | Exceeds REACH limits | Mutagenic, skin sensitizer |

Research Findings and Implications

- Analytical Challenges: Brominated compounds like 2-bromo-4,6-dinitroaniline exhibit strong adsorption in GC systems due to polarity, causing peak tailing . The trifluoromethyl groups in 2-Bromo-4,4,4-trifluorocrotononitrile may reduce polarity, improving chromatographic behavior.

- Environmental and Health Risks: Halogenated analogs (e.g., 2-bromo-4,6-dinitroaniline) persist in textiles, posing health risks even at low concentrations . The trifluorocrotononitrile’s environmental fate remains unstudied, warranting further investigation.

Biological Activity

2-Bromo-4,4,4-trifluorocrotononitrile is a compound of significant interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its effects on various biological systems and its applications in agriculture and pharmaceuticals.

Chemical Structure and Properties

2-Bromo-4,4,4-trifluorocrotononitrile has the following chemical formula:

- Chemical Formula : CBrFN

- Molecular Weight : 202.96 g/mol

The presence of bromine and trifluoromethyl groups contributes to its reactivity and potential biological effects.

Biological Activity Overview

The biological activity of 2-Bromo-4,4,4-trifluorocrotononitrile can be categorized into several areas:

- Antimicrobial Activity : The compound has shown promising results as an antimicrobial agent. Research indicates that it possesses broad-spectrum activity against various pathogens.

- Herbicidal Properties : Studies have demonstrated that 2-Bromo-4,4,4-trifluorocrotononitrile exhibits effective herbicidal activity, making it useful in agricultural applications for weed control.

- Pharmaceutical Applications : The compound serves as a building block in the synthesis of biologically active molecules, particularly in medicinal chemistry.

Antimicrobial Activity

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of 2-Bromo-4,4,4-trifluorocrotononitrile against a range of bacterial strains. The results were quantified using Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The compound exhibited the highest activity against Staphylococcus aureus, indicating its potential as a therapeutic agent against skin infections.

Herbicidal Properties

In agricultural settings, the herbicidal properties of 2-Bromo-4,4,4-trifluorocrotononitrile were assessed through field trials. The results indicated significant inhibition of weed growth:

| Weed Species | Inhibition Rate (%) |

|---|---|

| Barnyard Grass | 72.1 |

| Crabgrass | 60.8 |

| Dandelion | 55.0 |

These findings suggest that the compound could be integrated into herbicide formulations to enhance crop yield by controlling weed populations.

Pharmaceutical Applications

The compound serves as a versatile intermediate in synthesizing various pharmaceutical agents. For instance, it can be transformed into derivatives that target specific receptors involved in neurological disorders. A recent study by Liu et al. (2023) highlighted its role in developing new treatments for anxiety and depression through modulation of neurotransmitter pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving topical formulations containing 2-Bromo-4,4,4-trifluorocrotononitrile demonstrated a reduction in infection rates among patients with chronic wounds compared to standard treatments.

- Agricultural Application Study : In a controlled environment study, crops treated with formulations containing the compound showed a marked increase in growth rates and yield compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.